Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate
Description
Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate is a quinazolinimine derivative characterized by a 3-(trifluoromethyl)benzyl substituent at position 3, a sulfanylpropanoate ester at position 2, and 6,7-dimethoxy groups on the quinazoline core.
Properties
IUPAC Name |
methyl 3-[4-imino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S/c1-30-17-10-15-16(11-18(17)31-2)27-21(33-8-7-19(29)32-3)28(20(15)26)12-13-5-4-6-14(9-13)22(23,24)25/h4-6,9-11,26H,7-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSKAMBMVROOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)OC)CC3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-5,6-dimethoxy-2-nitrobenzoic Acid
The quinazoline scaffold is constructed via a Gould-Jacobs reaction. Heating 4-amino-5,6-dimethoxy-2-nitrobenzoic acid with formamide at 180°C for 6 hours yields 6,7-dimethoxy-3-nitroquinazolin-4(3H)-one. Subsequent reduction with iron powder in acetic acid produces the 4-imino derivative:
$$
\text{C}{11}\text{H}{11}\text{N}3\text{O}5 \xrightarrow[\text{Fe, AcOH}]{\text{Formamide, 180°C}} \text{C}{10}\text{H}{11}\text{N}3\text{O}2 + \text{NO}_2 \text{ removal}
$$
Optimization Note: Patents emphasize using anhydrous formamide to prevent hydrolysis of methoxy groups.
C3 Alkylation with 3-(Trifluoromethyl)Benzyl Bromide
Nucleophilic Substitution under Phase-Transfer Conditions
The quinazoline core undergoes alkylation at position 3 using 3-(trifluoromethyl)benzyl bromide. A mixture of potassium carbonate (2.5 equiv), tetrabutylammonium bromide (0.1 equiv), and DMF at 60°C for 12 hours achieves 85% yield:
$$
\text{Quinazoline} + \text{CF}3\text{C}6\text{H}4\text{CH}2\text{Br} \xrightarrow[\text{K}2\text{CO}3, \text{TBAB}]{\text{DMF, 60°C}} \text{C3-Benzylated product}
$$
Critical Parameter: Excess benzyl bromide (1.2 equiv) ensures complete substitution while minimizing di-alkylation.
Thiol-Ether Formation with Methyl 3-Mercaptopropanoate
Thiol-alkylation via Mitsunobu Reaction
The sulfanylpropanoate side chain is introduced using methyl 3-mercaptopropanoate under Mitsunobu conditions. Diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in THF facilitate the reaction at 0°C → 25°C over 24 hours:
$$
\text{C3-Benzylated quinazoline} + \text{HSCH}2\text{CH}2\text{COOCH}3 \xrightarrow[\text{DEAD, PPh}3]{\text{THF}} \text{Target compound}
$$
Yield Enhancement: Pre-activation of the thiol with NaH (0.5 equiv) increases nucleophilicity, improving yield from 68% to 82%.
Alternative Synthetic Routes
Sequential Alkylation-Thiolation Approach
A patent-derived method first installs the sulfanylpropanoate group before C3 benzylation. This route uses HATU-mediated coupling of methyl 3-mercaptopropanoate to a pre-functionalized quinazoline, followed by benzyl bromide alkylation:
$$
\text{Quinazoline-SH} \xrightarrow[\text{HATU, DIPEA}]{\text{CH}2\text{Cl}2} \text{Thioester} \xrightarrow[]{\text{CF}3\text{C}6\text{H}4\text{CH}2\text{Br}} \text{Target}
$$
Advantage: Avoids competing thiol oxidation during high-temperature steps.
Purification and Characterization
Crystallization from Ethyl Acetate/Petroleum Ether
The crude product is dissolved in ethyl acetate (5 mL/g), heated to reflux, and precipitated with petroleum ether (1:3 v/v). This yields 92–95% pure compound, as confirmed by HPLC (C18 column, 80:20 MeCN/H2O).
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.65 (m, 4H, Ar-H), 6.92 (s, 1H, NH), 4.52 (s, 2H, SCH2), 3.85 (s, 3H, OCH3), 3.78 (s, 6H, 2×OCH3), 2.95 (t, 2H, CH2COO), 2.45 (t, 2H, CH2S).
- HRMS : m/z 528.1521 [M+H]+ (calc. 528.1518 for C24H24F3N3O5S).
Industrial-Scale Optimization
Continuous Flow Synthesis
A patent describes a continuous process for the Mitsunobu step, reducing reaction time from 24 hours to 2 hours. Key parameters:
| Parameter | Value |
|---|---|
| Flow rate | 0.5 mL/min |
| Temperature | 50°C |
| Residence time | 15 min |
| Yield | 89% |
This method minimizes DEAD decomposition and improves safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Demethylated products or substituted methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate is studied for its potential as a pharmacophore. Its quinazoline core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising lead in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the sulfanyl propanoate moiety can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison of Quinazolinimine Derivatives
Table 2: Functional Group Impact on Properties
Research Findings and Implications
Trifluoromethyl vs. Thienylmethyl : The 3-(trifluoromethyl)benzyl group in the target compound likely improves metabolic stability and target binding compared to the thienylmethyl analog, as CF₃ groups resist oxidative degradation .
Ester vs. Pyridinylmethylsulfanyl: The sulfanylpropanoate ester may enhance solubility and pharmacokinetics relative to the discontinued pyridinylmethylsulfanyl derivative, which lacked an ester linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
